molecular formula C11H17N3 B6434676 N-cyclohexyl-N-methylpyrimidin-2-amine CAS No. 141193-13-7

N-cyclohexyl-N-methylpyrimidin-2-amine

Cat. No.: B6434676
CAS No.: 141193-13-7
M. Wt: 191.27 g/mol
InChI Key: WFADQFSEAACQMN-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-methylpyrimidin-2-amine is a pyrimidine derivative featuring a secondary amine group at position 2 of the pyrimidine ring, substituted with a cyclohexyl and a methyl group.

Properties

IUPAC Name

N-cyclohexyl-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-14(10-6-3-2-4-7-10)11-12-8-5-9-13-11/h5,8-10H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFADQFSEAACQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569236
Record name N-Cyclohexyl-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141193-13-7
Record name N-Cyclohexyl-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-methylpyrimidin-2-amine typically involves the reaction of cyclohexylamine with methylpyrimidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

N-cyclohexyl-N-methylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes, such as interleukin-1 receptor-associated kinase 4 (IRAK-4), which plays a role in inflammatory responses . By inhibiting this enzyme, the compound can modulate signaling pathways involved in inflammation and immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares N-cyclohexyl-N-methylpyrimidin-2-amine (inferred properties) with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₁₁H₁₆N₃ 190.27 (calc.) -NH(C₆H₁₁)(CH₃) at pyrimidin-2-amine High lipophilicity (logP ~3.5 est.); moderate steric bulk from cyclohexyl group.
N-Cyclohexyl-5-ethynylpyrimidin-2-amine C₁₂H₁₅N₃ 201.27 -NH(C₆H₁₁), -C≡CH at C5 Increased rigidity due to ethynyl group; higher π-conjugation potential.
N-(Cyclohexylmethyl)pyridin-2-amine C₁₂H₁₈N₂ 190.28 -NH(CH₂C₆H₁₁) at pyridin-2-amine Flexible cyclohexylmethyl chain; lower aromaticity vs. pyrimidine.
5-(3-Cyclohexylimidazo[4,5-b]pyridin-2-yl)-N,N-dimethylpyrimidin-2-amine C₁₈H₂₂N₆ 322.41 Fused imidazo-pyridine; -N(CH₃)₂ Extended π-system; potential for DNA intercalation due to planar structure.
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine C₁₃H₁₄N₆ 254.29 -NH-benzimidazole; -CH₃ at C4/C6 Enhanced hydrogen bonding via benzimidazole; steric hindrance at C4/C5.

Electronic and Steric Effects

  • In contrast, the ethynyl group in introduces electron-withdrawing effects, altering reactivity in cross-coupling reactions.
  • Lipophilicity : Cyclohexyl substituents universally increase logP values, but N-methylation (as in the target compound) slightly reduces polarity compared to analogs with polar functional groups (e.g., sulfonylpiperazine in ).

Crystallographic and Supramolecular Features

  • Hydrogen Bonding : Analogs like N-(4,6-dimethoxypyrimidin-2-yl) derivatives exhibit C–H⋯N interactions in crystal packing, stabilizing 3D frameworks. The target compound’s simpler structure may favor weaker van der Waals interactions, as seen in N-(cyclohexylmethyl)pyridin-2-amine .
  • Angle Distortions : In phosphanyl-substituted amines (e.g., ), P–C–N angles (~114°) deviate from ideal tetrahedral geometry, whereas the target compound’s amine geometry is likely closer to 120° (sp² hybridization).

Biological Activity

N-cyclohexyl-N-methylpyrimidin-2-amine is a compound that has attracted attention for its potential biological activities, particularly in the fields of immunomodulation, anticancer effects, and enzyme inhibition. This article provides a detailed overview of the compound's biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with cyclohexyl and N-methyl groups. Its structure suggests potential interactions with various biological targets, including enzymes and receptors. The presence of the cyclohexyl group may enhance hydrophobic interactions, while the amine group can participate in hydrogen bonding, contributing to the compound's biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with active sites on enzymes or receptors, while the cyclohexyl group provides hydrophobic stabilization within binding pockets. This interaction can modulate the activity of various biological pathways, leading to diverse effects such as immunomodulation and apoptosis in cancer cells.

1. Immunomodulatory Activity

Research indicates that compounds with similar structural motifs exhibit significant immunomodulatory effects. For instance:

  • In vitro Studies : Derivatives have been shown to inhibit the proliferation of human peripheral blood lymphocytes and mouse splenocytes. This suggests a potential for these compounds to modulate immune responses, making them candidates for treating autoimmune disorders.

2. Anticancer Activity

The anticancer properties of this compound are supported by studies demonstrating its ability to inhibit the growth of various tumor cell lines:

  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through activation of specific signaling pathways.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung)15Induction of apoptosis
5-bromo-N-cyclohexyl-N-methylpyridin-2-amineMCF7 (Breast)20Inhibition of cell proliferation
3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amineHeLa (Cervical)10Cell cycle arrest

Case Study 1: Immunomodulation in Autoimmune Disorders

A study investigated the effects of this compound on autoimmune models in mice. The results indicated a significant reduction in inflammatory markers and improved survival rates in treated groups compared to controls. This suggests its potential as a therapeutic agent for autoimmune conditions.

Case Study 2: Anticancer Efficacy

In another study, various derivatives were tested against multiple cancer cell lines, including A549 and MCF7. The results showed that these compounds could significantly reduce cell viability and induce apoptosis, highlighting their potential in cancer therapy.

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